

Spectroscopic Profile of 5-Bromobenzo[d]oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromobenzo[d]oxazol-2-amine

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This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound **5-Bromobenzo[d]oxazol-2-amine** (CAS No. 64037-07-6). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide furnishes predicted and comparative spectral data based on structurally similar compounds, alongside detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

While a publicly available, comprehensive dataset for **5-Bromobenzo[d]oxazol-2-amine** is not readily found in peer-reviewed literature, the following tables summarize the expected and representative spectral data. This information is extrapolated from the analysis of closely related analogs, such as 5-chlorobenzo[d]oxazol-2-amine and 5-nitrobenzo[d]oxazol-2-amine, as detailed in scientific publications^[1].

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons and the amine group. The chemical shifts (δ) are reported in parts per million (ppm) relative to

a standard internal reference.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H	7.20 - 7.60	m	-
Amine (-NH ₂)	7.30 - 7.90	br s	-

m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following are the anticipated chemical shift ranges for the carbon atoms in **5-**

Bromobenzo[d]oxazol-2-amine.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-Br	110 - 120
Aromatic C-H	108 - 125
Aromatic C (quaternary)	140 - 150
C=N	~163

Table 3: Key IR Absorption Bands

The infrared spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amine)	3300 - 3500	Medium
C=N Stretch	1640 - 1690	Strong
C-N Stretch	1250 - 1350	Medium
C-Br Stretch	500 - 600	Medium

Table 4: Mass Spectrometry Data

Mass spectrometry data is critical for confirming the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern.

Parameter	Value
Molecular Formula	C ₇ H ₅ BrN ₂ O
Molecular Weight	211.03 g/mol
Expected [M+H] ⁺	211.97, 213.97 (approx. 1:1 ratio)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of **5-Bromobenzo[d]oxazol-2-amine** and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- **Data Acquisition:**

- ^1H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR spectra are acquired using a proton-decoupling pulse sequence.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

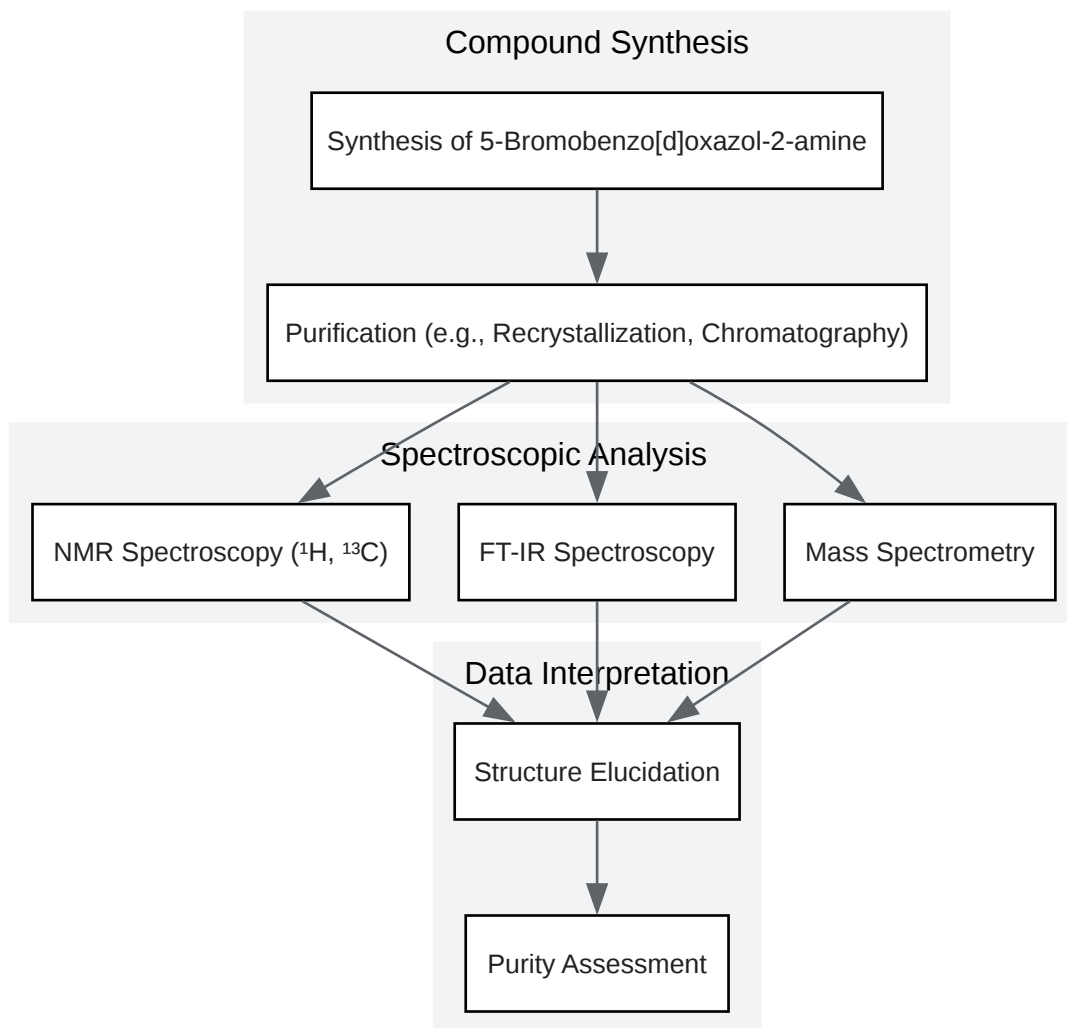
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded. Subsequently, the sample spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL .
- Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired in positive ion mode over a mass range that includes the expected molecular ion peaks.
- Data Analysis: The resulting mass spectrum is analyzed to identify the $[\text{M}+\text{H}]^+$ ion and to confirm the characteristic isotopic pattern of bromine.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

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References

- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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